molecular formula C90H75Cl5NP4Ru2+ B1180745 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199684-47-4

(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

Cat. No.: B1180745
CAS No.: 199684-47-4
M. Wt: 1673.9 g/mol
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Description

Significance of Enantioselective Catalysis in Modern Organic Chemistry

Enantioselective catalysis, also known as asymmetric synthesis, is a cornerstone of modern chemistry, particularly within the pharmaceutical industry. numberanalytics.com Many therapeutic agents are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. numberanalytics.comnumberanalytics.com Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. nih.gov Asymmetric catalysis provides an elegant and efficient solution by using a small amount of a chiral catalyst to produce large quantities of an enantioenriched product. nih.govwikipedia.org This approach has revolutionized drug discovery and manufacturing, enabling the precise and economical production of complex chiral molecules. nih.govacs.org

Evolution and Impact of Chiral Transition Metal Complexes

The field of enantioselective catalysis has been profoundly shaped by the development of chiral transition metal complexes. nih.gov These complexes typically consist of a central metal atom bonded to chiral ligands—organic molecules that create a chiral environment around the metal center. wikipedia.org This partnership between the metal and the ligand is crucial for both reactivity and selectivity. nih.gov Early efforts in the mid-20th century demonstrated the feasibility of this approach, and subsequent research has led to a vast arsenal (B13267) of catalysts based on metals like rhodium, palladium, and ruthenium. numberanalytics.comwikipedia.org The evolution of ligand design, from early phosphines to sophisticated C₂-symmetric ligands like BINAP, has enabled remarkable levels of stereocontrol in a wide array of chemical transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. numberanalytics.comsnnu.edu.cn These advancements continue to push the boundaries of synthetic chemistry, allowing for the construction of increasingly complex chiral architectures. researchgate.netrsc.org

Historical Context and Development of Ruthenium-BINAP Catalysts

A pivotal moment in asymmetric catalysis was the development of ruthenium catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Pioneered by Ryoji Noyori and his coworkers, this work led to their receipt of the 2001 Nobel Prize in Chemistry. wikipedia.orgchem-station.com In the 1980s, Noyori reported that Ru(II)-BINAP complexes were exceptionally effective catalysts for the asymmetric hydrogenation of various functionalized substrates. thermofisher.com Unlike the rhodium-based catalysts of the time, which were mainly effective for α-(acylamino)acrylic acids, the Ru-BINAP systems demonstrated a much broader substrate scope. thermofisher.comnobelprize.org They enabled the highly enantioselective hydrogenation of functionalized ketones, allylic alcohols, and various unsaturated acids. thermofisher.comnobelprize.org This breakthrough provided a practical method for synthesizing enantiomerically pure compounds, including the anti-inflammatory drug Naproxen and key intermediates for antibiotics. slideshare.net The discovery established Ru-BINAP complexes as indispensable tools for both academic research and industrial-scale synthesis. chem-station.com

Specific Role and Research Landscape of Dimeric Ruthenium-Chloride Complexes

Within the family of Ru-BINAP catalysts, dimeric ruthenium-chloride complexes hold a special place. These structures, often featuring bridging chloride ligands, typically serve as stable, storable, and highly efficient catalyst precursors. chemicalbook.com The general formula for many of these precursors is [[RuCl(BINAP)]₂(μ-Cl)₃]⁻ paired with a cation, such as a tertiary or quaternary ammonium (B1175870) ion. chemicalbook.comnih.gov These dimeric complexes are readily converted into the catalytically active monomeric species under reaction conditions, often through the action of a solvent or co-catalyst. researchgate.net The synthesis of such dimers, for example, by reacting RuCl₃ with α-phellandrene to form a p-cymene (B1678584) ruthenium dichloride dimer, provides a reliable route to these important organometallic compounds. youtube.com The research landscape shows that these precursors, particularly those containing the BINAP ligand, are central to Noyori-style asymmetric hydrogenations. chemicalbook.com

Overview of (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]] in Contemporary Catalysis Research

The specific compound (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]] , also known as Dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II), is a prominent example of the dimeric ruthenium-chloride precursors. chemicalbook.comavantorsciences.com This red-brown powder is a well-defined, air-stable complex that serves as a precursor to highly active catalysts for a variety of asymmetric transformations. chemicalbook.comstrem.com

Its primary and most documented application is in the field of asymmetric hydrogenation, particularly for functionalized ketones where substituents can be dialkylamino, hydroxyl, ester, or thioester groups. chemicalbook.com The (R)-BINAP ligand imparts the chirality, leading to the formation of chiral alcohols with high enantioselectivity. nih.gov Beyond hydrogenation, catalyst systems derived from this precursor are employed in other important carbon-carbon and carbon-heteroatom bond-forming reactions. chemicalbook.com

Catalytic Applications

The versatility of catalyst systems derived from (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]] is highlighted by their use in a range of enantioselective reactions.

Performance in Asymmetric Hydrogenation of Ketones

The hallmark application for catalysts generated from this precursor is the asymmetric hydrogenation of ketones. The active Ru(II)-BINAP catalyst efficiently converts a wide range of ketone substrates to their corresponding chiral alcohols with high enantiomeric excess (ee). The mechanism is understood to involve a metal-ligand bifunctional process where a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred to the ketone's carbonyl group. nih.govnih.gov


Precursor Synthesis and Ligand Preparation Strategies

Synthesis of (R)-BINAP Ligand and its Enantiomeric Purity Assessment

The (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand is a chiral diphosphine known for its C₂-symmetric framework, which exhibits axial chirality due to restricted rotation (atropisomerism) around the C-C bond connecting the two naphthalene (B1677914) rings. wikipedia.org The synthesis of enantiomerically pure (R)-BINAP is a critical first step.

A highly effective method begins with the resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL). orgsyn.org This resolution can be achieved by forming diastereomeric co-crystals with a chiral resolving agent. One established method uses N-benzylcinchonidinium chloride, which selectively crystallizes with (R)-BINOL from a solvent such as acetonitrile. orgsyn.org After separation, the (R)-BINOL enantiomer is recovered with high enantiomeric excess (>99% ee) by breaking the complex with an acid. orgsyn.org

The resolved (R)-BINOL is then converted to the ditriflate, (R)-BINOL(OTf)₂, which subsequently undergoes a nickel-catalyzed cross-coupling reaction with diphenylphosphine (B32561) (Ph₂PH) to yield the final (R)-BINAP ligand. orgsyn.orgthieme-connect.com An older, yet viable, route involves the synthesis of racemic BINAP dioxide (BINAPO), followed by resolution using chiral acids like (R,R)-dibenzoyl tartaric acid, and subsequent reduction to (R)-BINAP. orgsyn.org

The enantiomeric purity of the synthesized (R)-BINAP is paramount for its effectiveness in asymmetric catalysis. It is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC), often employing a Pirkle column. orgsyn.org Polarimetry, which measures the specific rotation [α]D, also serves as a key indicator of enantiopurity. orgsyn.org

Table 1: Analytical Data for (R)-BINAP Ligand

Analysis TechniqueTypical ResultReference
AppearanceColorless or white solid wikipedia.org
Melting Point239–241 °C wikipedia.org
Enantiomeric Excess (ee)>99% orgsyn.org
Specific Rotation [α]D²⁵+229° (c 0.312, benzene) orgsyn.org
31P NMR (CDCl₃)δ -15.0 ppm (approx.)N/A

Preparation of Ruthenium Precursors for Dimer Complex Formation

The choice of ruthenium precursor is crucial for the formation of the dinuclear complex. Suitable precursors must be reactive towards the phosphine (B1218219) ligands of BINAP and facilitate the assembly of the bridged dimer structure. Commonly used starting materials include ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) and pre-formed Ru(II)-arene complexes. youtube.com

The [RuCl₂(p-cymene)]₂ dimer is a particularly effective precursor. youtube.comorgsyn.org It is synthesized by refluxing ruthenium(III) chloride with α-phellandrene (a precursor to p-cymene) in ethanol (B145695). youtube.com This air-stable, crystalline solid provides a source of Ru(II) that readily reacts with phosphine ligands, displacing the arene ligand to form new complexes. The dimeric nature of this precursor can also facilitate the formation of bridged products. Other precursors like [RuCl₂(benzene)]₂ have also been employed in the synthesis of related BINAP-ruthenium complexes. orgsyn.org

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGOPZSESFSJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H75Cl5NP4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199541-17-8
Record name (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2]
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Catalytic Efficacy and Scope of R Rucl Binap 2 Mu Cl 3 Nh2me2 in Asymmetric Transformations

Enantioselective Hydrogenation Reactions

Hydrogenation of Imines and Imine Derivatives

The asymmetric hydrogenation of imines to produce chiral amines is a reaction of considerable importance. While direct data for the catalytic performance of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] in imine hydrogenation is not extensively available in public literature, the performance of analogous ruthenium-BINAP systems is well-documented. For instance, ruthenium complexes bearing chiral phosphine (B1218219) ligands are known to be effective catalysts for the enantioselective hydrogenation of N-aryl imines.

In a study on the asymmetric reduction of N-aryl imines derived from acetophenones, ruthenium complexes demonstrated high activity and yielded amine products with excellent enantioselectivity (up to 99%) under both hydrogenation and transfer hydrogenation conditions. nih.gov Deuteration studies in this research highlighted that the source of hydrogen differs between the two reduction methods. nih.gov The general success of Ru-BINAP systems in such transformations suggests the potential of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] as a highly effective catalyst for these reactions. The steric and electronic properties conferred by the (R)-BINAP ligand are crucial in achieving high levels of enantiocontrol.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing alcohols or formic acid as the hydrogen source. Ruthenium complexes, particularly those with chiral diamine and phosphine ligands, are prominent catalysts in this area.

Mechanism and Scope in Ketone Reduction

The asymmetric transfer hydrogenation of ketones to chiral alcohols is a widely studied application of ruthenium catalysts. Research on complexes like chiral binap/pica-Ru(II) has shown that both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using non-tertiary alcohols) can be catalyzed effectively. nih.gov The underlying mechanism is often a metal-ligand bifunctional process. nih.gov

Computational studies on similar Ru(II) catalysts suggest that the transfer of a hydride from the metal center to the ketone is the key chirality-determining step. nih.gov The steric and electronic disparity between the two substituents on the ketone plays a crucial role in the enantioselectivity. nih.gov For aromatic-alkyl ketones, higher enantiomeric excess (ee) values are generally observed compared to dialkyl ketones. nih.gov The conjugative effect of the substituent groups on the ketone is a significant factor in differentiating the prochiral faces of the substrate. nih.gov

Role of Hydrogen Donors and Reaction Conditions

The choice of hydrogen donor and reaction conditions significantly influences the outcome of asymmetric transfer hydrogenation. Commonly used hydrogen donors include isopropanol (B130326) and formic acid. uwindsor.ca The reaction is typically conducted in the presence of a base.

For the asymmetric reduction of certain ketones, a combination of a ruthenium catalyst and a base in an alcohol solvent under a hydrogen atmosphere at ambient temperature has been shown to be highly effective. nih.gov For example, the asymmetric reduction of pinacolone (B1678379) in ethanol (B145695) using a chiral Ru-BINAP related catalyst system afforded the corresponding chiral alcohol in 97-98% ee. nih.gov In this case, H₂ acts as the hydride source, while the alcohol serves as a proton source. nih.gov The efficiency and enantioselectivity of these reactions are highly dependent on the specific substrate, solvent, hydrogen donor, and other reaction parameters like temperature and pressure. nih.gov

Other Asymmetric Carbon-Carbon or Carbon-Heteroatom Bond Forming Reactions

While the primary application of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] and its analogues lies in hydrogenation and transfer hydrogenation reactions, the broader family of chiral ruthenium complexes has been explored in other asymmetric bond-forming reactions. Transition metal-catalyzed insertion of carbenes into heteroatom-hydrogen bonds (X-H) is a powerful method for forming carbon-heteroatom (C-X) bonds. nankai.edu.cn However, specific examples of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] being used in asymmetric carbon-carbon or carbon-heteroatom bond-forming reactions beyond hydrogenations are not prominently reported in the available academic literature. The development of catalysts for such transformations is an active area of research. libretexts.orgresearchgate.netiupac.orgnptel.ac.in

Optimization of Reaction Parameters for (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] Catalysis

The optimization of reaction parameters is crucial for maximizing the catalytic activity and enantioselectivity of any chiral catalyst.

Solvent Effects on Activity and Selectivity

The choice of solvent can have a profound impact on the performance of a homogeneous catalyst. In the context of asymmetric hydrogenation catalyzed by related ruthenium-BINAP complexes, studies have shown that the reaction rate can be solvent-dependent. For the hydrogenation of geraniol (B1671447) using various ruthenium-BINAP catalysts, the reaction rate was observed to decrease in the order of methanol (B129727) > ethanol > 1-propanol (B7761284) > 2-propanol. researchgate.net Interestingly, in this particular study, the selectivity and enantiomeric excess were found to be independent of the solvent used. researchgate.net

In other systems, such as the asymmetric reduction of acetophenone (B1666503), the solvent can play a more significant role in determining enantioselectivity. nih.gov The interplay between the solvent, the catalyst, and the substrate is complex and often requires empirical screening to identify the optimal conditions for a specific transformation.

Temperature, Pressure, and Catalyst Loading Influences

The efficiency and selectivity of hydrogenations catalyzed by Ru-BINAP systems, including analogues of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]], are significantly influenced by reaction parameters such as temperature, pressure, and catalyst loading.

The temperature can dictate the source of hydrogen used in the reduction. For instance, in the asymmetric reduction of acetophenone using a related chiral BINAP/pica-Ru(II) complex, hydrogenation with molecular hydrogen (H2) is effectively carried out at ambient temperature. In contrast, when using 2-propanol as the hydrogen source in an asymmetric transfer hydrogenation (ATH), temperatures above 60°C are required. nih.gov

Hydrogen pressure plays a nuanced role that is often dependent on the presence of other additives. For the asymmetric hydrogenation of acetophenone with a similar trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) catalyst, the reaction rate was found to be independent of the H₂ pressure within the range of 1 to 16 atmospheres in the absence of a base. acs.orgnih.gov However, when a base is added, the reaction is accelerated by an increase in H₂ pressure. acs.orgnih.gov Notably, the enantioselectivity of the reaction remains largely unaffected by changes in hydrogen pressure. acs.orgnih.gov

Catalyst loading , often expressed as the substrate-to-catalyst molar ratio (S/C), is a critical factor for the practical application of these catalysts. High turnover numbers (TON) and turnover frequencies (TOF) are desirable for industrial processes. For Noyori-type catalysts, S/C ratios can be very high, with some systems demonstrating activity at ratios of up to 10,000. nih.gov However, lower catalyst loadings can sometimes lead to a decrease in the reaction rate at intermediate stages, suggesting potential catalyst deactivation over the course of the reaction. bath.ac.uk

ParameterConditionEffect on Reaction RateEffect on EnantioselectivitySource(s)
Temperature AmbientEffective for H₂ hydrogenationHigh nih.gov
> 60 °CRequired for transfer hydrogenation with 2-propanolHigh nih.gov
Pressure 1-16 atm (no base)Independent of pressureUnaffected acs.orgnih.gov
Increasing pressure (with base)Rate is acceleratedUnaffected acs.orgnih.gov
Catalyst Loading High S/C ratio (e.g., 10,000)Efficient catalysis possibleGenerally high nih.gov
Lower catalyst loadingMay lead to reduced rates over timeCan be reduced upon catalyst deactivation bath.ac.uk

Role of Co-catalysts and Additives (e.g., Amines, Acids)

The catalytic performance of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] and related complexes is profoundly influenced by the presence of co-catalysts and additives. These agents can affect the formation of the active catalytic species, the reaction rate, and even the reaction mechanism.

Bases are common additives that often lead to a significant acceleration of the hydrogenation rate. The addition of an alkaline base (like potassium tert-butoxide, KOt-Bu) or a strong organic base can dramatically increase the initial reaction rate. acs.orgnih.gov However, there is an optimal concentration, as the rate may decrease if the base molarity becomes too high. acs.orgnih.gov The base is believed to facilitate the formation of the active ruthenium hydride species from the precatalyst. wikipedia.org For example, the dihalide form of a BINAP-Ru-diamine catalyst reacts with H₂ in the presence of a base to generate the active dihydride complex. wikipedia.org

Acids and Amines in combination, such as a mixture of formic acid (HCOOH) and triethylamine (B128534) (NEt₃), are frequently used as the hydrogen source in asymmetric transfer hydrogenation (ATH). nih.govkanto.co.jp The optimal molar ratio for this mixture is often found to be 5:2. nih.gov In these systems, the amine can also interact with the catalyst. Theoretical and experimental studies have shown that protonated amines can form hydrogen bonds with the sulfonyl group of related Noyori-Ikariya catalysts, which can influence the catalytic activity. nih.gov

The NH functionality within the catalyst's ligand structure is considered to be of pivotal importance. It is believed to participate in a metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the NH₂ group are transferred to the substrate in a concerted fashion via a six-membered pericyclic transition state. acs.org More recent studies suggest the NH group helps to stabilize the rate-determining transition state through non-covalent interactions. researchgate.net

Additive/Co-catalystRoleEffectSource(s)
Alkaline/Organic Base ActivatorAccelerates reaction rate. acs.orgnih.gov An excess can inhibit the reaction. acs.orgnih.gov acs.orgnih.gov
Formic Acid/Triethylamine Hydrogen Source for ATHEnables transfer hydrogenation, often used in a 5:2 molar ratio. nih.gov nih.govkanto.co.jp
Amines Component of H-donor/AdditiveCan interact with the catalyst via hydrogen bonding, influencing activity. nih.gov nih.gov
NH functionality in ligand Essential Ligand FeatureParticipates in the catalytic cycle, crucial for activity and the bifunctional mechanism. acs.orgresearchgate.net acs.orgresearchgate.net

Catalyst Stability and Recyclability under Reaction Conditions

The stability and recyclability of a catalyst are paramount for its utility in large-scale and industrial applications. While Ru-BINAP catalysts are known for their high activity and enantioselectivity, their stability can be a concern under certain conditions.

Some Noyori-type catalysts are sensitive to air when in solution and can undergo gradual decomposition to form ruthenium nanoparticles. bath.ac.ukacs.org This decomposition leads to a deterioration of both the reaction rate and the enantioselectivity. bath.ac.ukacs.org The dissociation of the arene ligand in related half-sandwich catalysts has also been linked to catalyst deactivation. nih.gov

Efforts to improve catalyst stability and enable recycling have been explored. One successful approach involves the use of ionic liquids . For instance, employing trihexyl(tetradecyl)phosphonium chloride has been shown to enhance the stability of a Ru-BINAP catalyst. This allows for the efficient separation of the catalyst from the product via organic solvent nanofiltration and subsequent recycling of the catalyst and ionic liquid. researchgate.net

However, in standard reaction setups, the recyclability can be limited. Studies involving the re-injection of substrate after a reaction has reached completion have shown that while the catalyst remains active, it often exhibits a significantly lower reaction rate and reduced enantioselectivity in the subsequent run. bath.ac.ukacs.org This indicates that a portion of the catalyst deactivates during the initial catalytic cycle. The deactivation process is thought to occur from the hydride intermediate, which is the dominant species before the catalyst engages in the turnover cycle with the substrate. bath.ac.ukacs.org

AspectObservationImplicationSource(s)
Deactivation Pathway Decomposition to Ru nanoparticles in solution.Loss of catalytic activity and enantioselectivity. bath.ac.ukacs.org
Liberation of arene ligand in related catalysts.Correlates with catalyst deactivation. nih.gov
Recyclability Reduced rate and enantioselectivity upon reuse.Suggests partial deactivation during the first cycle. bath.ac.ukacs.org
Stabilization Use of ionic liquids.Enhances stability and allows for separation and recycling. researchgate.net

Mechanistic Investigations of R Rucl Binap 2 Mu Cl 3 Nh2me2 Catalysis

Proposed Catalytic Cycles for Enantioselective Hydrogenation

The enantioselective hydrogenation of prochiral substrates, such as ketones and olefins, by ruthenium-BINAP complexes is generally understood to proceed through one of two primary mechanistic pathways: the dihydride mechanism or the monohydride mechanism. Both pathways involve the activation of molecular hydrogen and its subsequent transfer to the substrate, but they differ in the nature of the key ruthenium hydride intermediates.

The dihydride mechanism involves the formation of a ruthenium dihydride species as the active catalyst. In the context of catalysts like (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]], the precatalyst first undergoes activation, which may involve the dissociation of the dimeric structure and reaction with hydrogen to form a monomeric dihydride complex, such as RuH2(BINAP).

A prominent variant of this mechanism is the metal-ligand bifunctional mechanism, particularly relevant for the hydrogenation of ketones when a diamine ligand is also present. acs.orgnih.gov In this concerted, nonclassical pathway, a hydride from the ruthenium center and a proton from a coordinated amine ligand are transferred simultaneously to the carbonyl group of the substrate via a six-membered pericyclic transition state. acs.orgnih.gov This mechanism avoids direct coordination of the substrate's carbonyl oxygen to the metal center, with the reaction occurring in the outer coordination sphere of an 18-electron dihydride complex. acs.orgnih.gov The chirality of the BINAP ligand and the diamine work in concert to control the enantioselectivity of the hydrogenation. acs.orgnih.gov

Kinetic studies have shown that in the absence of a base, the reaction rate can be independent of hydrogen pressure, while in the presence of a base, the rate increases with increasing H2 pressure, suggesting the operation of dual mechanisms involving the heterolytic cleavage of H2. acs.orgnih.gov

The monohydride mechanism proposes that a ruthenium monohydride species is the key catalytic intermediate. This pathway is often considered for the hydrogenation of olefins. The cycle typically begins with the coordination of the olefin to the ruthenium monohydride complex. This is followed by the migratory insertion of the olefin into the Ru-H bond, forming a ruthenium alkyl intermediate. The subsequent step involves the hydrogenolysis of the ruthenium-alkyl bond by molecular hydrogen, which regenerates the ruthenium monohydride catalyst and releases the hydrogenated product.

Computational and kinetic studies on related Ru-phosphine systems suggest that the addition of hydrogen can be the rate-determining step, while the subsequent alkene insertion is the enantio-determining step. nih.gov The stability of the diastereomeric transition states leading to the R and S products, influenced by the steric and electronic properties of the chiral ligand, dictates the enantiomeric excess of the product. nih.gov

The distinction between outer-sphere and inner-sphere hydrogenation pathways lies in whether the substrate directly coordinates to the metal center during the hydrogen transfer step.

Inner-Sphere Pathway: In this mechanism, the unsaturated substrate must first coordinate to the vacant site on the metal center. msu.edu The subsequent steps, such as migratory insertion of the coordinated substrate into a metal-hydride bond, occur within the coordination sphere of the metal. msu.edu This is a common pathway for many homogeneous hydrogenation catalysts. msu.edu

Outer-Sphere Pathway: In this pathway, the substrate does not bind directly to the metal center. msu.edursc.org Instead, hydrogen transfer occurs from the catalyst to the unbound substrate. msu.edursc.org The metal-ligand bifunctional mechanism described for ketone hydrogenation is a prime example of an outer-sphere process, where the substrate interacts with a ligand (the diamine) via hydrogen bonding, and the hydride is delivered from the metal without direct substrate-metal coordination. acs.orgnih.govnih.gov This pathway is advantageous as it can avoid potential catalyst inhibition by strongly coordinating substrates or products. msu.edu

The operative pathway, whether inner-sphere or outer-sphere, is influenced by several factors, including the nature of the substrate, the ligands on the catalyst, and the reaction conditions. For ketone hydrogenation catalyzed by Ru-BINAP/diamine systems, the outer-sphere mechanism is strongly supported by experimental and computational evidence. acs.orgnih.gov

Identification and Characterization of Active Species and Transient Intermediates

Elucidating the precise structure and reactivity of the active catalytic species and transient intermediates is paramount for a complete understanding of the reaction mechanism. A variety of powerful spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: In situ NMR and IR spectroscopy are invaluable tools for monitoring the catalytic reaction in real-time. ¹H, ¹³C, and ³¹P NMR spectroscopy can provide detailed structural information about the catalyst and its various intermediate forms under catalytic conditions. rsc.org For instance, the appearance of characteristic hydride signals in the ¹H NMR spectrum can confirm the formation of ruthenium hydride species. nih.gov Similarly, changes in the IR spectrum, particularly in the carbonyl stretching region for ketone substrates or the Ru-H stretching region, can provide insights into substrate coordination and hydride formation. orgsyn.org

Para-Hydrogen Induced Polarization (PHIP): PHIP is a highly sensitive NMR technique that utilizes the unique nuclear spin properties of parahydrogen to dramatically enhance the NMR signals of species that have reacted with it. acs.orgrptu.denih.govnih.gov This technique is particularly useful for detecting and characterizing transient dihydride intermediates that may be present in very low concentrations. rsc.org The observation of enhanced signals for hydride ligands and the hydrogenated product provides direct evidence for the pairwise transfer of hydrogen atoms from the catalyst. acs.orgnih.gov

While in situ techniques provide a dynamic picture of the catalytic cycle, the isolation and structural characterization of key intermediates offer definitive proof of their existence and structure. Techniques such as X-ray crystallography can provide precise atomic-level information about the geometry and bonding within these complexes.

For related Ru-BINAP systems, researchers have successfully isolated and characterized various precatalysts and intermediate species. For example, complexes of the type trans-RuH(η¹-BH₄)(diphosphine)(diamine) have been synthesized and fully characterized, and they have been shown to be active catalysts for the asymmetric hydrogenation of ketones even in the absence of a base. researchgate.net The structural analysis of such complexes provides valuable insights into the steric and electronic environment around the ruthenium center, which ultimately governs the catalyst's activity and enantioselectivity.

Elucidation of Enantiodetermining Steps and Chiral Induction Models

The ability of the (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] catalyst to induce chirality in prochiral substrates is governed by precise molecular interactions during the hydrogenation process. Understanding the models for chiral recognition and the specific interactions that dictate stereoselectivity is fundamental to its application.

The primary model used to explain the chiral induction by BINAP-metal complexes is the "quadrant model". youtube.com The (R)-BINAP ligand, possessing C2 axial chirality due to restricted rotation around the binaphthyl bond, creates a highly defined and rigid chiral environment around the ruthenium center. youtube.com In this model, the phenyl groups attached to the phosphorus atoms of the BINAP ligand are arranged in a specific, propeller-like conformation.

This arrangement effectively blocks two of the four coordination quadrants around the metal. youtube.com Consequently, an incoming prochiral substrate can only approach the ruthenium center from the two unhindered quadrants. youtube.com For the (R)-BINAP ligand, the accessible quadrants are generally depicted as the lower-left and upper-right. This steric constraint forces the substrate to adopt a specific orientation upon coordination, which ultimately determines which face of the prochiral double bond (Re or Si) is presented for hydride attack, thus leading to the preferential formation of one enantiomer of the product. youtube.comyoutube.com The rigidity of the BINAP backbone is crucial for maintaining this well-defined chiral pocket throughout the catalytic cycle. youtube.com

The precatalyst (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] is not the active catalytic species. It is first converted under hydrogenation conditions into a mononuclear ruthenium monohydride species, RuH(L)((R)-BINAP), which is the true catalyst. nih.gov The stereoselectivity of the hydrogenation is determined during the interaction of this active hydride with the substrate.

For the asymmetric hydrogenation of ketones and β-keto esters, a key interaction involves the formation of a chelate complex between the substrate and the ruthenium catalyst. nih.gov In the case of a β-keto ester, the substrate coordinates to the RuHCl active species, forming a σ-type chelate complex involving both the keto and ester carbonyl groups. nih.gov This initial binding is reversible. For the hydride transfer to occur efficiently, protonation at the carbonyl oxygen is believed to increase the electrophilicity of the carbonyl carbon, facilitating a geometry change from a σ- to a π-type interaction, which then allows for migratory insertion of the hydride to the carbon. nih.gov

The enantiodetermining step is the formation of the diastereomeric transition states leading from the substrate-catalyst complex to the half-hydrogenated intermediate. acs.org The relative energies of these diastereomeric transition states, dictated by the steric and electronic interactions between the chiral (R)-BINAP ligand and the substituents on the substrate, determine the enantiomeric excess of the final product. nih.gov The more stable transition state, which experiences fewer steric clashes with the phenyl groups of the BINAP ligand, leads to the major enantiomer. nih.gov

Role of Bridging Chloride Ligands and Counterions in Catalyst Activation and Reactivity Modulation

The dimeric structure of (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]], featuring three bridging chloride ligands (μ-Cl), represents a stable and air-tolerant precatalyst form. acs.org These bridging ligands stabilize the ruthenium centers in the resting state. Catalyst activation requires the cleavage of this dinuclear structure to generate the catalytically active mononuclear species. This process typically occurs in solution under hydrogenation conditions, where the chloride bridges are broken, and the ruthenium centers are converted into the active hydride form.

The dimethylammonium cation, [NH2Me2]+, also plays a crucial role in the activation and modulation of the catalyst's reactivity. While the complex is often used in alcoholic solvents which can participate in the activation, the counterion can influence the process. One proposed role is that it acts as a source of a base (dimethylamine) or participates in the heterolytic cleavage of H2, which is necessary to form the active Ru-H species from the Ru-Cl precursor. wikipedia.org The presence of a base is often essential for the generation of the active catalyst from halide precursors by facilitating the removal of HCl. wikipedia.orgnih.gov Therefore, the nature of the counterion can indirectly modulate the concentration and reactivity of the active catalyst in the reaction mixture.

Influence of Dynamic Kinetic Resolution (DKR) in Specific Substrate Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. This is achieved by combining a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution. The (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] catalyst system is exceptionally effective for the DKR of certain substrates, particularly α-substituted-β-keto esters. nih.gov

In these substrates, the hydrogen atom at the α-position is acidic and can be readily removed and re-added, leading to facile epimerization (racemization) under the reaction conditions. nih.gov The Ru-BINAP catalyst then selectively hydrogenates one of the enantiomers of the β-keto ester much faster than the other. Due to the rapid equilibrium between the two enantiomers of the starting material, the less reactive enantiomer is continuously converted into the more reactive one, which is then hydrogenated. This process ultimately funnels the entire racemic mixture into a single diastereomer of the product alcohol with high enantiomeric excess. nih.gov

A landmark industrial application of this methodology is the synthesis of a key intermediate for carbapenem (B1253116) antibiotics. The (R)-BINAP-Ru-catalyzed DKR of racemic methyl α-(benzamidomethyl)acetoacetate yields the corresponding syn-(2S,3R) hydroxy ester with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 1: Dynamic Kinetic Resolution of Racemic α-Acylamino-β-keto Esters Catalyzed by (R)-BINAP-Ru This table presents data on the dynamic kinetic resolution of a representative substrate, highlighting the efficiency and selectivity of the catalyst system.

SubstrateProduct Diastereoselectivity (syn:anti)Product Enantioselectivity (% ee)Reference
Racemic methyl α-(benzamidomethyl)acetoacetate94:699.5 nih.gov

This DKR process demonstrates the sophisticated interplay between catalyst-controlled stereoselection and substrate properties, enabling highly efficient and selective asymmetric transformations. nih.govnih.gov

Theoretical and Computational Investigations of R Rucl Binap 2 Mu Cl 3 Nh2me2

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT has proven to be an invaluable tool in mapping the potential energy surfaces of catalytic reactions involving Ru-BINAP complexes. While direct DFT studies on the dimeric (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] are limited in publicly accessible literature, a wealth of information can be gleaned from computational studies on closely related monomeric and dimeric Ru-BINAP systems. These studies collectively illuminate the fundamental steps of the catalytic cycle.

Energy Profiles and Transition State Characterization

Computational studies on related Ru-BINAP catalyzed ketone hydrogenations have established that the reaction typically proceeds through a metal-ligand bifunctional mechanism. acs.orgnih.gov This mechanism involves the outer-sphere transfer of a hydride from the ruthenium center and a proton from a coordinated ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. acs.org

A key step in the catalytic cycle is the activation of the precatalyst. For complexes like (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]], this likely involves the dissociation of the dimeric structure in solution to form a monomeric active species. The presence of a base is often crucial for the generation of the active catalyst. rsc.orgcore.ac.uk DFT calculations on similar systems have shown that a base can facilitate the formation of a ruthenium hydride species, which is the active hydrogenating agent. rsc.org

The energy profile of the hydrogenation of a model ketone, such as acetophenone (B1666503), catalyzed by a generic Ru-BINAP complex can be illustrated as follows:

StepDescriptionRelative Energy (kcal/mol) (Illustrative)
1 Formation of the active Ru-hydride species0.0
2 Coordination of the ketone to the Ru-hydride-5.2
TS1 Transition state for hydride transfer+15.8
3 Formation of the ruthenacycle intermediate-10.3
TS2 Transition state for product release+5.1
4 Release of the chiral alcohol product-20.7

This table presents illustrative energy values based on published DFT studies of related Ru-BINAP systems and is intended to demonstrate the general features of the energy profile.

The transition state for the hydride transfer (TS1) is the enantioselectivity-determining step. Characterization of this transition state through DFT calculations reveals a highly organized structure where the substrate, the ruthenium center, and the BINAP ligand interact in a specific geometry that favors the formation of one enantiomer over the other.

Computational Elucidation of Enantioselectivity Origins

The high enantioselectivity of Ru-BINAP catalysts is a direct consequence of the chiral environment created by the BINAP ligand. Computational studies have been instrumental in pinpointing the specific interactions that govern this selectivity. The primary factors contributing to enantioselectivity are steric and electronic effects within the transition state. nih.gov

The C2-symmetric chiral backbone of the BINAP ligand creates a "chiral pocket" around the ruthenium center. The bulky phenyl groups on the phosphine (B1218219) atoms of BINAP create significant steric hindrance, forcing the substrate to adopt a specific orientation upon coordination. DFT calculations on the diastereomeric transition states (leading to the R and S products) show a significant energy difference, with the transition state leading to the major enantiomer being considerably lower in energy. nih.gov This energy difference arises from minimizing steric clashes between the substituents of the ketone and the phenyl groups of the BINAP ligand.

Furthermore, electronic effects, such as CH/π interactions between the substrate and the aromatic rings of the BINAP ligand, can also play a role in stabilizing the favored transition state. nih.gov The conjugative effects of the ketone's substituent groups have also been shown to be important in differentiating the prochiral faces of the ketone. nih.gov

Molecular Dynamics (MD) Simulations for Catalyst-Substrate Binding and Dynamics

While DFT is powerful for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of the catalyst-substrate interactions in solution. Classical MD simulations can be employed to investigate the binding modes and stability of the catalyst-substrate adducts. nih.gov

For a complex like (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]], MD simulations could be used to study the dissociation of the dimer in different solvents and the subsequent interaction of the monomeric active species with the ketone substrate. These simulations can reveal the preferred binding orientations and the conformational flexibility of the catalyst-substrate complex, providing insights that complement the static picture from DFT.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic properties of the catalyst and how they relate to its reactivity. For the (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] complex, the presence of two ruthenium centers and bridging chloride ligands influences the electronic environment of the active sites. smolecule.com

Calculations can determine various reactivity descriptors, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the catalyst's nucleophilic and electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the nature of the bonding between the ruthenium centers, the ligands, and the bridging chlorides, as well as the charge distribution within the complex.

Conceptual DFT Descriptors: Parameters like chemical potential, hardness, and electrophilicity index can be calculated to quantify the reactivity of the catalyst.

While specific values for (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] are not published, studies on binuclear ruthenium complexes have shown that the electronic communication between the metal centers can significantly impact their catalytic activity. nih.gov

Computational Prediction of Catalyst Modifications and Performance Enhancements

For the (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]] system, computational studies could explore:

Modification of the BINAP ligand: Introducing different substituents on the phenyl rings of the BINAP ligand can alter its electronic and steric properties. DFT calculations can predict how these changes would affect the energy of the enantioselectivity-determining transition state.

Variation of the counter-ion: The dimethylammonium cation could be replaced with other cations to investigate their influence on the catalyst's solubility and reactivity.

Alternative bridging ligands: Replacing the bridging chlorides with other halides or pseudo-halides could modulate the electronic properties of the ruthenium centers.

High-Throughput Computational Screening for Substrate and Ligand Optimization

High-throughput computational screening combines automated computational workflows with large chemical libraries to rapidly evaluate potential catalysts and substrates. nih.gov This approach can accelerate the discovery of optimal reaction conditions and catalyst designs.

In the context of (R)-[(RuCl(BINAP))2(μ-Cl)3[NH2Me2]], a high-throughput screening workflow could involve:

Generation of a virtual library: Creating a large set of virtual molecules representing different BINAP ligand derivatives and various ketone substrates.

Automated docking and energy calculations: Using computational tools to predict the binding affinity and the relative energies of the transition states for each catalyst-substrate combination.

Data analysis and prioritization: Identifying the most promising catalyst-substrate pairs for experimental validation based on the computational predictions.

While a specific high-throughput screening study for this exact complex has not been reported, the methodology has been successfully applied to other catalytic systems, demonstrating its potential for accelerating catalyst development.

Modifications, Derivatives, and Heterogenization Strategies of R Rucl Binap 2 Mu Cl 3 Nh2me2

Ligand Modifications: Variations of BINAP and Related Chiral Phosphines

The heart of the catalyst's stereochemical control lies in the (R)-BINAP ligand. researchgate.netyoutube.com Its C₂-axial chirality, arising from restricted rotation about the binaphthyl bond, creates a well-defined chiral environment around the ruthenium center, which is crucial for asymmetric catalysis. researchgate.netyoutube.com Fine-tuning this ligand framework is a primary strategy for optimizing catalytic performance.

Modifications to the BINAP ligand are primarily achieved by altering the aryl substituents on the phosphorus atoms or by modifying the binaphthyl backbone itself. These changes introduce steric and electronic variations that directly influence the catalyst's behavior. google.comgoogle.com

T-BINAP (Tol-BINAP): This derivative, 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, incorporates methyl groups at the para-positions of the phenyl rings. This modification enhances the electron-donating ability of the phosphine (B1218219), which can influence the electronic properties of the ruthenium center and, consequently, its catalytic activity. google.comgoogle.com

XylBINAP: In this ligand, the phenyl groups are replaced by 3,5-xylyl groups. The increased steric bulk of the xylyl substituents compared to phenyl groups creates a more hindered chiral pocket around the metal center. This can lead to higher enantioselectivity in certain asymmetric hydrogenations by amplifying the steric differentiation between the two faces of a prochiral substrate. tcichemicals.com Ruthenium complexes incorporating XylBINAP have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones. tcichemicals.comtcichemicals.com

The table below summarizes the structural differences of these modified BINAP ligands.

Ligand NameAbbreviationKey Structural Modification
2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylT-BINAPMethyl groups on the para-position of phenyl rings.
2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthylXylBINAP3,5-dimethylphenyl (xylyl) groups instead of phenyl groups.
2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthylH₈-BINAPHydrogenated (saturated) rings on the binaphthyl backbone.

The chirality and conformational flexibility of the diphosphine ligand are paramount in determining the outcome of an asymmetric reaction.

Chirality: The absolute configuration of the BINAP ligand—(R) or (S)—determines the chirality of the product. Using (R)-BINAP leads to the formation of one enantiomer of the product, while its counterpart, (S)-BINAP, will produce the opposite enantiomer, often with comparable enantiomeric excess. acs.orgsynthesiswithcatalysts.com This predictable relationship is fundamental to asymmetric synthesis, allowing chemists to select the appropriate catalyst enantiomer to obtain the desired product stereoisomer. researchgate.net A comparative study involving acetophenone (B1666503) hydrogenation showed that a catalyst with (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane was slightly more enantioselective than the (R)-BINAP equivalent. acs.org

Flexibility and Rigidity: The rigidity of the BINAP backbone is a key feature, ensuring a stable and predictable chiral environment. youtube.com However, the degree of flexibility can influence both reaction rate and enantioselectivity. Ligands that are too flexible may lead to multiple competing transition states, eroding enantioselectivity. Conversely, an overly rigid ligand might hinder substrate binding or product release, slowing the reaction rate. The development of ligands like H₈-BINAP represents an effort to optimize this balance of rigidity and flexibility for specific applications. The interplay between the ligand's structural features, such as rigidity or flexibility, and its electronic properties can be complex, and rationalizing catalytic outcomes often requires detailed mechanistic and computational studies. rsc.org

Metal Center and Counterion Variations and their Influence on Catalytic Performance

While the ligand provides the chiral information, the metal center is the locus of catalytic activity, and its properties, along with the associated counterions, can significantly affect performance. Although variations of the ruthenium metal center itself are less common for this specific class of catalysts, the anionic ligands (counterions) associated with the complex play a crucial role.

The parent complex, (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]], features chloride anions. However, research has shown that substituting these halides can have a profound impact. For instance, in other ruthenium-catalyzed reactions, a notable "iodide effect" has been observed, where the use of iodide counterions leads to enhanced selectivity and productivity. nih.gov It is speculated that the larger size and stronger binding of iodide may accentuate the energy differences between diastereomeric transition states or suppress catalyst decomposition pathways. nih.gov

Studies on related cationic ruthenium photocatalysts have demonstrated that large, non-coordinating counterions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻), can lead to dramatically higher catalytic activity compared to smaller, more tightly bound anions like tosylate (TsO⁻), especially in low-dielectric constant solvents. nih.govresearchgate.net This effect is attributed to the influence of the counterion on the photophysical properties of the complex, including its excited-state lifetime and energy. nih.govresearchgate.net These findings underscore that the counterion is not a mere spectator but an integral component that can be tuned to optimize catalytic performance.

Counterion/Anionic LigandPotential Influence on Catalytic Performance
Chloride (Cl⁻)Standard ligand in the parent complex. google.com
Bromide (Br⁻)Alternative halide that can be used. google.com
Iodide (I⁻)May enhance selectivity and productivity ("iodide effect"). nih.gov
Acetate (OAc⁻)Used in highly efficient catalysts like Ru(OAc)₂(BINAP). orgsyn.org
Large, non-coordinating anions (e.g., BArF₄⁻)Can dramatically increase catalytic activity in certain systems. nih.gov

Development of Robust and Recyclable Heterogeneous Systems for (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]]

A significant drawback of homogeneous catalysts like the title compound is the difficulty in separating them from the reaction mixture, which leads to product contamination and loss of the expensive catalyst. rsc.orgrsc.org To overcome this, substantial effort has been dedicated to "heterogenization," which involves immobilizing the catalyst onto a solid support.

A variety of solid supports have been employed to anchor Ru-BINAP complexes, each offering different properties regarding surface area, stability, and interaction with the catalytic system.

Silica (B1680970): Silica is a common inorganic support due to its high surface area and mechanical stability. A successful strategy for immobilizing BINAP involves covalently tethering a functionalized version of the ligand to the silica surface. One refined method immobilizes a protected BINAP-dioxide, which is then deprotected on the surface to yield the active diphosphine ligand. This two-step process helps prevent undesirable side reactions between the phosphine and surface silanol (B1196071) groups. rsc.orgrsc.org

Polymers: Organic polymers provide a versatile platform for catalyst immobilization. BINAP has been incorporated into knitted aryl network polymers through a Friedel-Crafts reaction, creating a robust heterogeneous catalyst with excellent recyclability. rsc.org Another green approach utilizes modified cellulose, a biodegradable polymer, as a support for a BINAP-Rh complex, demonstrating high stereoselectivity and effective recycling in the hydrogenation of enamides. mdpi.com Tagging the BINAP ligand with ionic liquid moieties also creates a unique support system that enhances catalyst recovery and stability. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with exceptionally high surface areas and tunable pore environments. Chiral MOFs can be constructed using BINAP derivatives as the organic linkers. The ruthenium complex can then be introduced into this pre-built framework through postsynthetic metalation. researchgate.net This method allows for the precise spatial isolation of catalytic sites, which can prevent the formation of inactive catalyst dimers and lead to higher activity compared to the homogeneous counterpart. researchgate.net

A critical challenge in heterogeneous catalysis is ensuring the stability of the immobilized complex. Catalyst leaching, where the metal complex detaches from the support and enters the solution, negates the benefits of heterogenization.

Researchers employ several methods to evaluate and mitigate leaching. The recyclability of the catalyst is a primary indicator; a stable catalyst should maintain high activity and enantioselectivity over multiple reaction cycles. rsc.orgrsc.org For example, a Ru(II)-RTCP-PolyIMIL catalyst, which integrates the ligand and an ionic liquid, demonstrated long-term stability with an extremely low ruthenium leaching rate of just 0.08–0.09%. rsc.org

Maintaining the integrity of the active site is equally important. Characterization techniques such as solid-state NMR (³¹P and ²⁹Si CP-MAS NMR) and infrared spectroscopy (IR-DRIFT) are used to confirm that the ligand and metal center remain intact and coordinated after immobilization and after several catalytic runs. rsc.orgresearchgate.net The strategy of immobilizing a protected form of the ligand before deprotection is a key method to preserve the active phosphine sites on the support. rsc.orgrsc.org These rigorous evaluations are essential for the development of truly robust and economically viable heterogeneous catalysts.

Performance Assessment of Heterogenized Catalysts in Flow Systems

The performance of these heterogenized catalysts in flow systems is evaluated based on several key metrics: conversion rate, enantioselectivity (ee%), stability over time, and reusability. Research has demonstrated the viability of using supported Ru-BINAP catalysts in various continuous and semi-continuous setups, showcasing their potential to match the high selectivity of homogeneous systems while providing the operational advantages of heterogeneous catalysts. researchgate.net

One prominent strategy involves immobilizing the Ru(II)-BINAP complex on solid supports like silica. In a notable example, a Ru(II) catalyst was immobilized on modified silica and used for the asymmetric transfer hydrogenation of acetophenone in a packed-column flow reactor. beilstein-journals.org Under optimal flow conditions, this system achieved a steady-state conversion of 95% and an enantioselectivity of 90% ee. beilstein-journals.org A crucial aspect of performance in flow systems is catalyst stability and the extent of metal leaching. For this silica-supported catalyst, less than 1% ruthenium leaching was observed over an 11-hour period of continuous operation, with both catalytic activity and enantioselectivity remaining consistent throughout the process. beilstein-journals.org The longevity of the immobilized catalyst was significantly enhanced, remaining active for at least three weeks, a substantial improvement over the 20-hour stability of its homogeneous counterpart. beilstein-journals.org It was also observed that flow rates played a significant role; slower rates resulted in lower enantioselectivities because the longer residence times allowed for product equilibration. beilstein-journals.org

The table below summarizes the performance of a silica-supported Ru(II)-BINAP catalyst in a continuous flow system.

Catalyst System Reaction Flow System Conversion Enantioselectivity (ee%) Stability & Remarks Reference
Ru(II) catalyst immobilized on modified silicaAsymmetric transfer hydrogenation of acetophenonePacked-column flow reactor95% (steady state)90%<1% Ru leaching over 11h; active for at least 3 weeks. beilstein-journals.org

The data below outlines the performance of the Ru-BINAP catalyst in a continuous membrane recycling system.

Catalyst System Reaction Continuous System Substrate/Catalyst Ratio (S/C) Reusability Ru Leaching Reference
Homogeneous Ru-BINAPAsymmetric hydrogenation of dimethyl itaconate (DMI)Organic Solvent Nanofiltration (OSN)Up to 700014 cycles with no loss in activity/selectivity; 5x increase in overall S/C over 10 cycles.Reduced from 130 µg/g to <6 µg/g in the product. acs.org

These examples underscore the significant potential of heterogenized and continuously recycled (R)-Ru-BINAP catalyst systems. They not only retain the high enantioselectivity characteristic of their homogeneous parents but also offer enhanced stability, reusability, and lower product contamination, which are critical for industrial-scale applications. researchgate.netmagtech.com.cn

Emerging Research Directions and Future Prospects for R Rucl Binap 2 Mu Cl 3 Nh2me2

Application in Novel Asymmetric Transformations Beyond Hydrogenation

While renowned for its role in asymmetric hydrogenation, the catalytic system derived from (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is versatile, with its chiral BINAP ligand being effective in a variety of other asymmetric catalytic processes alfachemic.com. Research is actively exploring its potential in transformations that create complex chiral molecules through mechanisms other than hydrogenation.

Key research findings include:

Carbonyl Reductive Couplings: An iodide-modified ruthenium-BINAP catalyst has been successfully used in the first catalytic enantioselective carbonyl reductive couplings of allene (B1206475) pronucleophiles nih.gov. This method facilitates carbonyl (α-alkoxy)allylation to produce enantiomerically enriched syn-sec,tert-diols, which are important structural motifs in natural products nih.gov.

Isomerization Reactions: The related (R)-(+)-BINAP dichloro ruthenium (II) complex is known to be an effective catalyst for enantioselective isomerization reactions, expanding its utility beyond reduction chemistry synthesiswithcatalysts.com.

Broader Catalytic Scope: The BINAP ligand framework is instrumental in a wide array of transition metal-catalyzed reactions. These include hydrosilylations, hydrocyanations, Heck reactions, and enamine isomerizations researchgate.net. Furthermore, its utility extends to palladium-catalyzed asymmetric arylation of ketones, rhodium-catalyzed 1,4-additions to enones, hydroamination of styrene (B11656) derivatives, and Sakurai-Hosomi allylation alfachemic.com.

Interactive Data Table: Novel Asymmetric Transformations with Ru-BINAP Systems

Transformation Type Catalyst System Substrates Products Reference
Carbonyl Reductive Coupling Iodide-modified Ru-BINAP Alkoxyallenes, Aldehydes Enriched syn-sec,tert-diols nih.gov
Isomerization (R)-(+)-BINAP dichloro ruthenium (II) Various prochiral molecules Chiral isomers synthesiswithcatalysts.com
Heck Reaction Ru-BINAP Alkenes, Aryl halides Substituted alkenes alfachemic.comresearchgate.net
1,4-Addition Rhodium-BINAP Enones, Nucleophiles Chiral Michael adducts alfachemic.com
Hydrosilylation Ru-BINAP Ketones, Silanes Chiral silyl (B83357) ethers researchgate.net

Strategies for Enhancing Catalyst Turnover Numbers (TON) and Turnover Frequencies (TOF)

A major focus of current research is to improve the economic and environmental viability of catalysis by increasing the catalyst's efficiency. For ruthenium-based catalysts, enhancing the Turnover Number (TON), which represents the total number of substrate molecules a catalyst molecule can convert, and the Turnover Frequency (TOF), the rate of conversion, is a critical goal.

Strategies being explored include:

Ligand Modification: The use of extremely bulky ligands has been shown to significantly increase both TON and TOF in ruthenium-catalyzed metathesis reactions. For example, replacing a less bulky ligand with a more sterically demanding one resulted in a 6-fold increase in TON (>640,000) and a 20-fold increase in initial TOF researchgate.net. This principle of steric enhancement is applicable to the design of more active BINAP analogues.

Optimization of Reaction Conditions: Research has demonstrated that catalyst loadings for ruthenium-catalyzed reactions can often be several orders of magnitude lower than commonly reported, leading to exceptionally high TONs, in some cases as high as 600,000 researchgate.net. Careful optimization of parameters such as temperature, pressure, and substrate-to-catalyst ratios is crucial for maximizing catalyst performance.

Interactive Data Table: Strategies for Enhancing Ru-Catalyst Efficiency

Strategy Mechanism/Principle Observed Effect Reference
Use of Bulky Ligands Steric hindrance influences reaction pathways and catalyst stability. 6x higher TON, 20x higher initial TOF in metathesis. researchgate.net
Iodide Counterions Accentuates energetic differences in transition states; suppresses catalyst decomposition. Enhanced selectivity and productivity. nih.gov
Low Catalyst Loading Maximizes the intrinsic activity of each catalyst molecule. TONs as high as 600,000 achieved. researchgate.net

Development of More Sustainable and Green Chemistry Approaches in its Synthesis and Application

In line with the principles of green chemistry, significant efforts are underway to reduce the environmental impact associated with the synthesis and use of ruthenium catalysts.

Key sustainable approaches include:

Catalyst Immobilization and Recycling: A facile method for covalently immobilizing BINAP-Ru catalysts on silica (B1680970) has been developed. This approach allows for the easy separation of the catalyst from the reaction mixture and its repeated use in asymmetric hydrogenation, minimizing waste and conserving the precious metal rsc.org. Dendritic Ru-BINAP catalysts have also been designed for facile recycling through phase separation researchgate.net.

Use of Greener Solvents: Supercritical carbon dioxide (scCO2) has been investigated as an environmentally benign reaction medium for asymmetric hydrogenation with ruthenium catalysts and fluoroalkylated BINAP ligands liv.ac.uknih.gov. While challenges in maintaining high enantioselectivity exist, the use of scCO2 eliminates the need for volatile organic solvents liv.ac.uk.

Solvent-Free Synthesis: Mechanochemistry, specifically manual grinding, has been presented as an efficient, facile, and green route for synthesizing ruthenium carboxylate complexes from commercially available precursors without the use of solvents mdpi.com. The sustainability of this method has been quantified using green metrics like the E-factor, which measures waste produced per unit of product, demonstrating a lower environmental footprint compared to traditional solution-based synthesis mdpi.com.

Integration into Continuous Flow Reactors and Microfluidic Systems

Shifting from traditional batch processing to continuous flow manufacturing offers numerous advantages in terms of productivity, safety, and process control catalysiscongress.com. The integration of (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]]-derived catalysts into these systems is a promising area of research.

Notable developments include:

Supported Catalysts in Flow: Ru-BINAP catalysts supported on metal oxides, such as ZrO2, have been successfully used for asymmetric hydrogenation in continuous-flow systems. These heterogeneous catalysts demonstrate good yield and selectivity and benefit from the improved heat and mixing efficiency of flow reactors catalysiscongress.com.

Microreactor Technology: The synthesis of ruthenium nanoparticles has been demonstrated in a continuous flow microreactor, highlighting the potential of this technology for producing highly stable and effective catalysts researchgate.net. Such systems allow for precise control over reaction conditions, leading to low catalyst loading, simple product separation, and the potential for catalyst recovery researchgate.net. The advantages shown for nanoparticle synthesis can be extrapolated to the application of molecular catalysts like the Ru-BINAP complex in microfluidic systems.

Computational Design and Discovery of Next-Generation (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] Analogues

Computational chemistry provides powerful tools for understanding reaction mechanisms and rationally designing new, more effective catalysts. This approach helps move beyond the traditional trial-and-error method of catalyst development researchgate.net.

Current research directions involve:

Mechanistic Studies: Density Functional Theory (DFT) calculations are used to study the reduction of ketones catalyzed by Ru(diphosphine)(diamine) complexes nih.gov. These studies analyze the reaction pathways and identify the specific factors that control enantioselectivity. For example, calculations have explained high enantiomeric excess by the presence of a stable intermediate along one reaction pathway, which is hindered in competing pathways nih.gov.

Rational Ligand Design: By understanding the structure-activity relationship, new ligands can be designed to improve catalytic efficiency researchgate.net. Computational models can predict how modifications to the BINAP backbone, such as replacing it with biheteroaryl structures, will affect the catalyst's performance researchgate.net.

Synergy with Experimentation: Computational studies are being used to validate and explain experimental observations. For instance, computational work is underway to understand the physical basis of the "iodide effect" on catalyst productivity, which could guide the design of next-generation catalysts with optimized counterions nih.gov.

Potential for Multi-Catalytic Systems and Cascade Reactions Involving this Complex

Cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and waste reduction by minimizing intermediate purification steps. The catalytic versatility of the Ru-BINAP system makes it a strong candidate for inclusion in such processes.

A key example and future potential include:

Hydrogen Auto-Transfer Cascades: The Ru-BINAP-catalyzed reductive coupling of alkoxyallenes can proceed from primary alcohol reactants through a "hydrogen auto-transfer" mechanism nih.gov. In this process, the catalyst first performs an oxidation of the alcohol to an aldehyde intermediate, which then participates in the subsequent stereoselective coupling reaction. This represents a powerful cascade process where the catalyst facilitates multiple mechanistically distinct steps.

Integration in Multi-Catalytic Systems: The broad reactivity profile of the BINAP ligand, effective in Heck reactions, arylations, and 1,4-additions, suggests significant potential for combining a Ru-BINAP catalyst with other transition-metal catalysts in multi-catalytic systems alfachemic.comresearchgate.net. A product formed via a Ru-catalyzed reaction could serve as the in-situ-generated substrate for a subsequent reaction catalyzed by a different metal, enabling the construction of complex molecules in a highly streamlined fashion.

Q & A

Q. How should researchers address conflicting crystallographic data in μ-Cl bridged structures?

  • Methodological Answer : Multi-temperature crystallography (e.g., 100 K vs. 298 K) resolves thermal motion artifacts. Hirshfeld surface analysis quantifies intermolecular interactions influencing bond lengths. Cross-validation with EXAFS provides complementary structural insights .

Experimental Design

Q. What controls are critical for benchmarking catalytic performance?

  • Methodological Answer :
  • Negative controls : Catalyst-free reactions to rule out non-catalytic pathways.
  • Positive controls : Commercial catalysts (e.g., Noyori-type Ru complexes) for activity comparison.
  • Internal standards : Decane or mesitylene for GC quantification accuracy .

Q. How to design a kinetic study for H₂ activation in this system?

  • Methodological Answer : Use a Parr reactor with in-situ gas consumption monitoring (e.g., pressure drop). Rate laws (e.g., Michaelis-Menten) are derived from initial rate measurements under varied H₂ pressures (1–10 atm). Isotopic labeling (D₂) distinguishes heterolytic vs. homolytic H₂ cleavage .

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